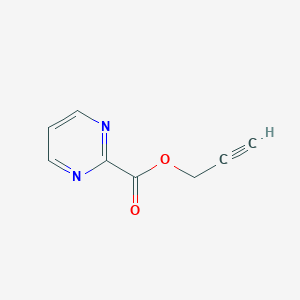
Prop-2-yn-1-yl pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl pyrimidine-2-carboxylate, also known as 2-Propynylpyrimidine-4,6-diol, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a pyrimidine derivative that has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of prop-2-yn-1-yl pyrimidine-2-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and pathways involved in inflammation, oxidative stress, and cancer. It has also been shown to modulate the immune response and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
Prop-2-yn-1-yl pyrimidine-2-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of numerous diseases. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, prop-2-yn-1-yl pyrimidine-2-carboxylate has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Prop-2-yn-1-yl pyrimidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to be non-toxic at therapeutic doses. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on prop-2-yn-1-yl pyrimidine-2-carboxylate. One area of interest is the development of new drugs based on its structure. Another area of interest is the study of its effects on different types of cancer cells and its potential use in combination with other anticancer drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify the specific enzymes and pathways it targets. Finally, the development of new methods for synthesizing prop-2-yn-1-yl pyrimidine-2-carboxylate may also be of interest to researchers.
Méthodes De Synthèse
Prop-2-yn-1-yl pyrimidine-2-carboxylate can be synthesized using a variety of methods. One method involves the reaction of 2,4,6-trichloropyrimidine with propargyl alcohol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,4,6-trichloropyrimidine with propargylamine in the presence of a base. Both methods result in the formation of prop-2-yn-1-yl pyrimidine-2-carboxylate as a white solid.
Applications De Recherche Scientifique
Prop-2-yn-1-yl pyrimidine-2-carboxylate has been the subject of numerous studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. Additionally, prop-2-yn-1-yl pyrimidine-2-carboxylate has been found to have antiviral activity against a range of viruses, including influenza and herpes simplex virus.
Propriétés
Numéro CAS |
139584-77-3 |
|---|---|
Nom du produit |
Prop-2-yn-1-yl pyrimidine-2-carboxylate |
Formule moléculaire |
C8H6N2O2 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
prop-2-ynyl pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O2/c1-2-6-12-8(11)7-9-4-3-5-10-7/h1,3-5H,6H2 |
Clé InChI |
UCQYFZMONOQHJC-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)C1=NC=CC=N1 |
SMILES canonique |
C#CCOC(=O)C1=NC=CC=N1 |
Synonymes |
2-Pyrimidinecarboxylicacid,2-propynylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



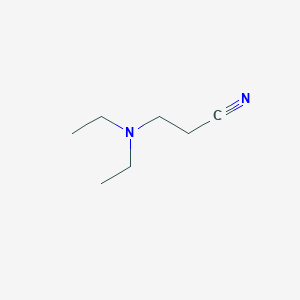
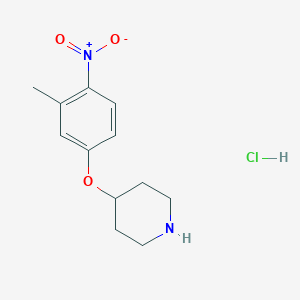
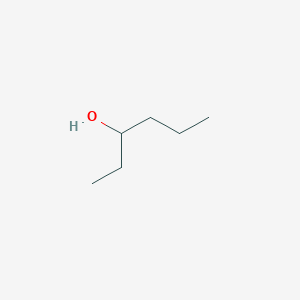
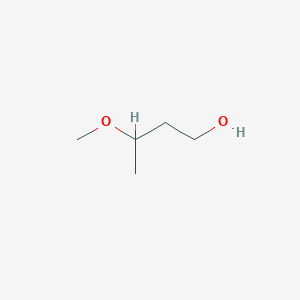
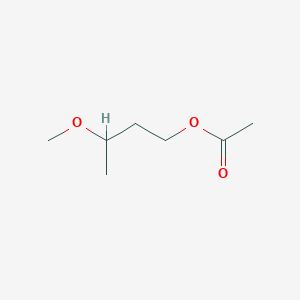
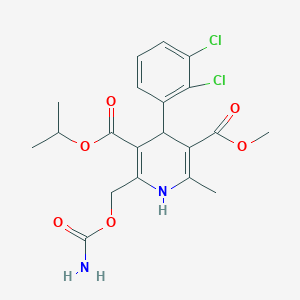
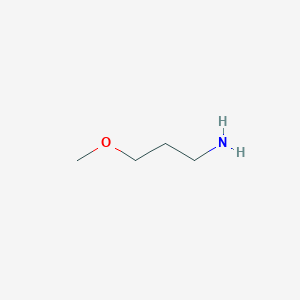
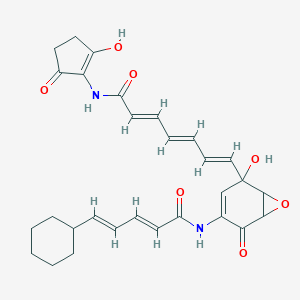
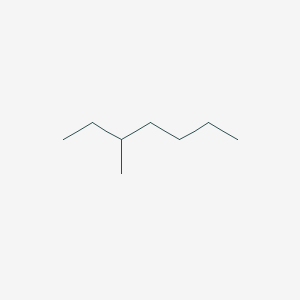
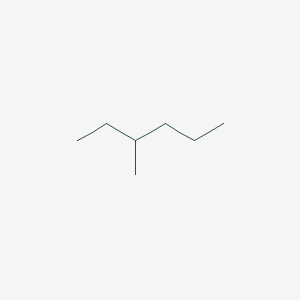
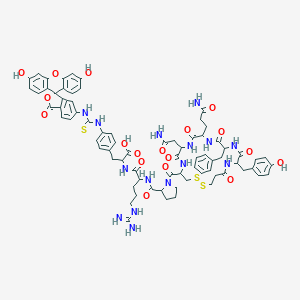
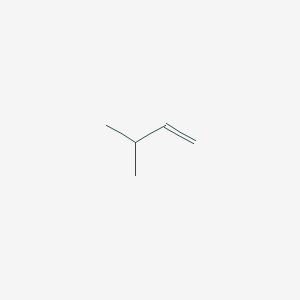
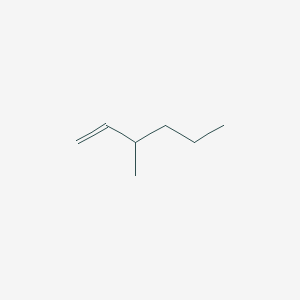
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)